BMS-8
Übersicht
Beschreibung
BMS-8 ist ein niedermolekularer Inhibitor, der die Interaktion zwischen dem programmierten Zelltodprotein 1 (PD-1) und seinem Liganden, dem programmierten Zelltodliganden 1 (PD-L1), angreift. Diese Verbindung hat in der Krebsimmuntherapie Potenzial gezeigt, indem sie die PD-1/PD-L1-Interaktion hemmt, die ein kritischer Weg für die Immunflucht von Krebszellen ist .
Wissenschaftliche Forschungsanwendungen
BMS-8 hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Krebsimmuntherapie: This compound hemmt die PD-1/PD-L1-Interaktion und verstärkt die Immunantwort gegen Krebszellen
Biochemische Forschung: Es wird verwendet, um den PD-1/PD-L1-Signalweg und seine Rolle in der Immunregulation zu untersuchen.
Arzneimittelentwicklung: This compound dient als Leitverbindung für die Entwicklung neuer Inhibitoren, die auf die PD-1/PD-L1-Interaktion abzielen.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es direkt an PD-L1 bindet und die Bildung von PD-L1-Homodimeren induziert. Diese Dimerisierung verdeckt die PD-1-Interaktionsfläche auf PD-L1, wodurch verhindert wird, dass PD-1 an PD-L1 bindet. Diese Blockade verstärkt die Immunantwort gegen Krebszellen, indem sie die inhibitorische Signalisierung verhindert, die die PD-1/PD-L1-Interaktion normalerweise auslösen würde .
Wirkmechanismus
Target of Action
BMS-8 primarily targets the PD-1/PD-L1 interaction . The PD-1/PD-L1 pathway is a crucial immune checkpoint that plays a significant role in downregulating the immune system and promoting self-tolerance .
Mode of Action
This compound operates by inhibiting the interaction between PD-1 and PD-L1 . It binds directly to PD-L1 and induces the formation of PD-L1 homodimers . This dimerization of PD-L1 prevents its interaction with PD-1 .
Biochemical Pathways
The PD-1/PD-L1 pathway is a key component of the immune system. When this compound inhibits this interaction, it affects the immune response, particularly in the context of cancer immunotherapy . The dimerization of PD-L1 induced by this compound suppresses the activation of PD-1, thereby affecting the downstream immune response .
Result of Action
The primary result of this compound’s action is the inhibition of the PD-1/PD-L1 interaction , which can enhance the body’s immune response against cancer cells . By preventing PD-L1 from interacting with PD-1, this compound may help to prevent immune evasion by tumor cells .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von BMS-8 beinhaltet die Herstellung von Biphenyl-konjugiertem Bromtyrosin. Der Syntheseweg umfasst die folgenden Schritte:
Bromierung: Die Einführung eines Bromatoms in das Tyrosinderivat.
Biphenyl-Konjugation: Das Bromtyrosin wird dann durch eine Reihe von Kupplungsreaktionen mit einer Biphenylgruppe konjugiert.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für this compound nicht weit verbreitet sind, beinhaltet der allgemeine Ansatz die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet typischerweise die Verwendung von automatisierten Synthesegeräten und strengen Qualitätskontrollmaßnahmen .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Bromatom im Bromtyrosin-Rest kann durch andere funktionelle Gruppen substituiert werden.
Kupplungsreaktionen: Die Biphenyl-Konjugation beinhaltet Kupplungsreaktionen, die das Endprodukt bilden.
Häufige Reagenzien und Bedingungen
Bromierung: Brom oder bromhaltige Reagenzien werden unter kontrollierten Bedingungen verwendet.
Kupplungsreagenzien: Palladium-katalysierte Kupplungsreaktionen werden üblicherweise eingesetzt.
Hauptprodukte
Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist das Biphenyl-konjugierte Bromtyrosin, das ein wichtiges Zwischenprodukt bei der Synthese von this compound ist .
Analyse Chemischer Reaktionen
Types of Reactions
BMS-8 undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromotyrosine moiety can be substituted with other functional groups.
Coupling Reactions: The biphenyl conjugation involves coupling reactions that form the final product.
Common Reagents and Conditions
Bromination: Bromine or bromine-containing reagents are used under controlled conditions.
Coupling Reagents: Palladium-catalyzed coupling reactions are commonly employed.
Major Products
The major product formed from these reactions is the biphenyl-conjugated bromotyrosine, which is a key intermediate in the synthesis of this compound .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
BMS-202: Ein weiterer niedermolekularer Inhibitor der PD-1/PD-L1-Interaktion.
BMS-1166: Eine verwandte Verbindung mit ähnlicher inhibitorischer Aktivität
Einzigartigkeit
BMS-8 ist einzigartig in seiner Fähigkeit, die PD-L1-Dimerisierung zu induzieren, was ein anderer Mechanismus ist als bei anderen Inhibitoren, die die Interaktion in erster Linie blockieren, ohne Dimerisierung zu induzieren. Dieser einzigartige Mechanismus kann Vorteile in Bezug auf Potenz und Spezifität bieten .
Biologische Aktivität
BMS-8 is a novel small molecule that functions as an inhibitor of the PD-1 (Programmed Death-1) and PD-L1 (Programmed Death-Ligand 1) protein interaction. This compound has garnered significant attention due to its potential therapeutic applications in oncology, particularly in enhancing anti-tumor immune responses.
This compound operates by directly binding to PD-L1, leading to the formation of PD-L1 homodimers. This dimerization effectively blocks the interaction between PD-1 and PD-L1, which is crucial for tumor immune evasion. The inhibition of this pathway can restore T cell activation and enhance the immune system's ability to target cancer cells. The compound exhibits an IC50 value of approximately 146 nM, indicating a potent inhibitory effect on the PD-1/PD-L1 interaction .
In Vitro Studies
In vitro studies have demonstrated that this compound stabilizes the binding of PD-L1 monomers through non-polar interactions involving specific amino acids (Ile54, Tyr56, Met115, Ala121, and Tyr123) and water bridges with Lys124. This structural stability enhances its efficacy as an inhibitor .
In Vivo Efficacy
Animal model studies have shown that treatment with this compound can lead to significant tumor regression in various cancer types. For instance, in mouse models of melanoma and lung cancer, administration of this compound resulted in increased T cell infiltration into tumors and enhanced anti-tumor activity compared to controls .
Case Studies
Several case studies highlight the clinical relevance of this compound:
- Case Study 1 : A preclinical trial involving this compound in combination with other immunotherapies showed improved survival rates in mice with established tumors. The combination therapy enhanced T cell responses and reduced tumor burden significantly compared to monotherapy .
- Case Study 2 : In a Phase I clinical trial assessing the safety and tolerability of this compound in humans, preliminary results indicated a favorable safety profile with manageable adverse effects. Immune monitoring suggested an increase in activated T cells post-treatment, supporting its potential as a combination agent in cancer immunotherapy .
Data Table: Summary of Biological Activity
Parameter | Value |
---|---|
Compound Name | This compound |
Target | PD-1/PD-L1 Interaction |
IC50 | 146 nM |
Mechanism | Induces PD-L1 Dimerization |
In Vitro Stability | Enhanced by non-polar interactions |
Tumor Types Studied | Melanoma, Lung Cancer |
Clinical Trial Phase | Phase I |
Eigenschaften
IUPAC Name |
1-[[3-bromo-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28BrNO3/c1-19-22(10-7-11-23(19)21-8-3-2-4-9-21)18-32-26-14-13-20(16-24(26)28)17-29-15-6-5-12-25(29)27(30)31/h2-4,7-11,13-14,16,25H,5-6,12,15,17-18H2,1H3,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXBPPWUGITQLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C=C3)CN4CCCCC4C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BMS-8 inhibit the PD-1/PD-L1 interaction?
A1: this compound binds to PD-L1 and induces its dimerization, effectively blocking its interaction with PD-1. [ [] ] This prevents the suppression of T cell activation, promoting an anti-tumor immune response. You can see the chemical structure of 1-[3-Bromo-4-(2-methyl-biphenyl-3-ylmethoxy)-benzyl]-piperidine-2-carboxylic acid here:
Q2: What are the downstream effects of this compound mediated PD-L1 dimerization?
A2: Inhibiting the PD-1/PD-L1 interaction with this compound leads to increased T cell activation and proliferation, enhanced cytokine production (such as IFN-γ and TNF-α) [ [] ], and ultimately, improved anti-tumor immunity.
Q3: What is the molecular formula and weight of this compound?
A3: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, they can be deduced from its chemical name, 1-[3-Bromo-4-(2-methyl-biphenyl-3-ylmethoxy)-benzyl]-piperidine-2-carboxylic acid.
Q4: Is there any spectroscopic data available for this compound?
A4: The provided abstracts do not offer specific spectroscopic data for this compound.
Q5: How do modifications to the this compound structure affect its inhibitory activity?
A5: Research suggests that the displacement of this compound derivatives from the binding pocket of the PD-L1 dimer correlates with their IC50 values. [ [] ] This means that even small changes to the molecule's structure can significantly impact its ability to inhibit the PD-1/PD-L1 interaction.
Q6: Are there any specific pharmacophore elements that are crucial for this compound activity?
A6: Computational studies, including R-group based quantitative structure-activity relationship (QSAR) analysis and molecular docking, indicate that different attachment points on the core scaffold of this compound and similar inhibitors exhibit preferences for specific pharmacophore elements. [ [] ] Optimizing these interactions is key to enhancing inhibitory activity.
Q7: What is known about the stability of this compound under various conditions?
A7: The provided research abstracts do not discuss the stability of this compound under different conditions or formulation strategies.
Q8: Has this compound shown efficacy in preclinical models?
A8: Yes, a stapled peptide-based PROTAC utilizing this compound as the PD-L1 binding moiety demonstrated superior efficacy compared to this compound alone in reducing PD-L1 levels in human cervical cancer cell lines. [ [] ] This highlights the potential for developing more potent PD-L1 inhibitors based on the this compound scaffold.
Q9: Are there any published clinical trials evaluating this compound?
A9: The provided research abstracts do not mention any completed or ongoing clinical trials involving this compound.
Q10: What computational tools are being used to study this compound and design more potent derivatives?
A10: Researchers are employing various computational chemistry techniques, including conventional molecular dynamics simulations, metadynamics simulations, and QSAR analysis, to study the binding mechanisms, structure-activity relationships, and potential for structural optimization of this compound and its derivatives. [ [] ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.